molecular formula C9H11ClN2 B1670240 Demethylchlordimeform CAS No. 21787-80-4

Demethylchlordimeform

Cat. No.: B1670240
CAS No.: 21787-80-4
M. Wt: 182.65 g/mol
InChI Key: MZCHBOYMVBQHQC-UHFFFAOYSA-N
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Description

Demethylchlordimeform, also known as N’-(4-chloro-o-tolyl)-N-methylformamidine, is a chemical compound that belongs to the formamidine class of pesticides. It is a metabolite of chlordimeform, which is used as an acaricide and insecticide. This compound has been studied for its effects on octopaminergic neurotransmission and its potential use in pest control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of demethylchlordimeform typically involves the demethylation of chlordimeform. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to ensure the successful removal of the methyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where chlordimeform is subjected to demethylation processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Demethylchlordimeform undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding N-oxide derivative.

    Reduction: Reduction reactions can convert this compound into its amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed:

Scientific Research Applications

Demethylchlordimeform has been extensively studied for its applications in various fields:

Mechanism of Action

Demethylchlordimeform exerts its effects primarily through its interaction with octopamine receptors. It acts as a partial agonist of octopamine-sensitive adenylate cyclase, leading to the activation of this enzyme. This activation results in increased levels of cyclic adenosine monophosphate (cAMP), which in turn affects various physiological processes in insects. The compound’s ability to bind specifically and reversibly to octopamine receptors makes it effective in disrupting the normal functioning of the nervous system in pests .

Comparison with Similar Compounds

    Chlordimeform: The parent compound from which demethylchlordimeform is derived. It is also an acaricide and insecticide.

    Formetanate: Another formamidine compound with similar pesticidal properties.

    Amitraz: A formamidine pesticide used to control ticks and mites.

Uniqueness: this compound is unique in its specific interaction with octopamine receptors, making it a potent partial agonist. This specificity allows it to effectively disrupt octopaminergic neurotransmission, which is crucial for its pesticidal activity. Compared to other formamidines, this compound has a higher potency and selectivity for octopamine-sensitive adenylate cyclase .

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-methylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-7-5-8(10)3-4-9(7)12-6-11-2/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCHBOYMVBQHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC=NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176196
Record name Demethylchlordimeform
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21787-80-4
Record name N-(4-Chloro-2-methylphenyl)-N′-methylmethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21787-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylchlordimeform
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021787804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethylchlordimeform
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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